molecular formula C13H17Br2NO2 B8155408 tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate

Cat. No.: B8155408
M. Wt: 379.09 g/mol
InChI Key: UTCFNPXZQVNLMS-UHFFFAOYSA-N
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Description

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group attached to an ethyl-substituted 3,5-dibromophenyl ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-withdrawing bromine atoms and the steric bulk of the tert-butyl group, influence its reactivity and stability in cross-coupling reactions and other synthetic transformations .

Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2/c1-5-16(12(17)18-13(2,3)4)11-7-9(14)6-10(15)8-11/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFNPXZQVNLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC(=C1)Br)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromophenyl isocyanate with tert-butyl alcohol and ethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc(II) triflate and tetrabutylammonium bromide . The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form the desired carbamate . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate with analogous carbamates and brominated aromatic compounds, focusing on structural variations, synthetic utility, and physicochemical properties.

Compound 14A: (S)-tert-Butyl (1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate

  • Structural Differences :
    • Replaces the phenyl ring with a pyridin-2-yl scaffold.
    • Contains 3,6-dibromo substitution on the pyridine ring and 3,5-difluorophenyl substituents.
    • Chiral center introduced via the (S)-ethylcarbamate group.
  • Synthetic Utility: Used in synthesizing kinase inhibitors via Sonogashira coupling (e.g., reaction with alkynes) due to the electron-deficient pyridine core . Higher polarity compared to the target compound, as evidenced by its use in DMF/Et3N-mediated reactions .
  • Key Data: Property this compound Compound 14A Molecular Weight (g/mol) ~420 (estimated) ~530 (reported) Bromine Positions 3,5 on phenyl 3,6 on pyridine Fluorine Substituents None 3,5-difluorophenyl

Compound 14B: (S)-tert-Butyl (1-(3-bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate

  • Structural Differences :
    • Features a 3-hydroxy-3-methylbut-1-yn-1-yl group at the 6-position of the pyridine ring.
    • Retains the 3,5-difluorophenyl and chiral ethylcarbamate groups.
  • Functional Implications :
    • The alkyne moiety enhances reactivity in click chemistry applications.
    • Hydroxy group increases solubility in polar solvents (e.g., MeOH/H2O mixtures) compared to the fully brominated target compound .
  • Key Data :
    • MS (m/z) : 496.90 [M+H]+ .
    • Applications : Intermediate for anticancer agents targeting protein-protein interactions.

(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate

  • Structural Differences :
    • Substitutes 5-bromo-2-methoxyphenyl for the 3,5-dibromophenyl group.
    • Methoxy group provides electron-donating effects, altering electronic properties.
  • Reactivity Profile :
    • Less reactive toward electrophilic substitution due to decreased ring electron deficiency.
    • Preferential use in SNAr (nucleophilic aromatic substitution) reactions .

Research Findings and Implications

  • Electronic Effects : The 3,5-dibromo substitution in the target compound creates a highly electron-deficient aromatic system, favoring Suzuki-Miyaura couplings over less halogenated analogs .
  • Steric Considerations : The tert-butyl group in all compared compounds enhances stability against hydrolysis but reduces solubility in aqueous media.
  • Biological Activity : Compounds with pyridine cores (e.g., 14A, 14B) exhibit higher binding affinity to kinase ATP pockets compared to phenyl-based analogs, likely due to improved hydrogen-bonding interactions .

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